molecular formula C19H16BrN5O5S B10949972 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}furan-2-carboxamide

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}furan-2-carboxamide

Cat. No.: B10949972
M. Wt: 506.3 g/mol
InChI Key: CCHVWQOQHCEUER-UHFFFAOYSA-N
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Description

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-2-FURAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromopyrazole moiety, a methylisoxazole group, and a furanamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-2-FURAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the bromopyrazole intermediate through the bromination of pyrazole. This intermediate is then reacted with a suitable aldehyde or ketone to form the pyrazole-methyl derivative. The subsequent steps involve the introduction of the methylisoxazole group and the sulfonylphenyl moiety through nucleophilic substitution and coupling reactions. The final step includes the formation of the furanamide backbone through amide bond formation under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole moieties, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-2-FURAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through inhibition or activation. The presence of the bromopyrazole and isoxazole groups allows for specific interactions with active sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-2-FURAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer specific reactivity and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study and development.

Properties

Molecular Formula

C19H16BrN5O5S

Molecular Weight

506.3 g/mol

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H16BrN5O5S/c1-12-8-18(23-30-12)24-31(27,28)16-5-2-14(3-6-16)22-19(26)17-7-4-15(29-17)11-25-10-13(20)9-21-25/h2-10H,11H2,1H3,(H,22,26)(H,23,24)

InChI Key

CCHVWQOQHCEUER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br

Origin of Product

United States

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